4-Acetoxy-N,N-diisopropyltryptamine

Description

Historical Context of Tryptamine (B22526) Research

The scientific investigation of tryptamines, a class of indole (B1671886) alkaloids, has a rich history rooted in both natural product chemistry and pharmacology. Tryptamines are structurally based on an indole ring connected to an amino group by a two-carbon side chain. researchgate.net This core structure is shared by the essential amino acid tryptophan and the key neurotransmitter serotonin (B10506) (5-hydroxytryptamine). Naturally occurring psychoactive tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocybin, have been used for centuries in traditional cultural and religious practices. nih.govunodc.org

The modern era of tryptamine research was significantly advanced in the mid-20th century. A pivotal moment was the isolation and identification of psilocybin and its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine), from Psilocybe mexicana mushrooms by Albert Hofmann at Sandoz Laboratories in 1958. mdpi.com This discovery, along with the earlier synthesis of lysergic acid diethylamide (LSD), spurred a wave of scientific inquiry into the synthesis and pharmacological activity of tryptamine derivatives. nih.gov Researchers began to systematically modify the tryptamine structure to explore structure-activity relationships (SAR), seeking to understand how changes to the molecule would affect its interaction with receptors in the brain, particularly the serotonin receptors. nih.govnih.gov This period laid the groundwork for the creation of a vast library of synthetic tryptamines, each with unique pharmacological profiles.

Emergence and Significance of 4-Acetoxy-N,N-diisopropyltryptamine as a Research Compound

This compound (also known as ipracetin) is a synthetic tryptamine that emerged from the continued exploration of tryptamine analogs. wikipedia.orgiiab.me Unlike naturally occurring tryptamines, it has a relatively short history and is primarily a product of laboratory synthesis. wikipedia.orgiiab.me Its appearance is part of a more recent trend in which new synthetic tryptamines have been reported as novel psychoactive substances (NPS). unodc.org

The significance of this compound in an academic context lies in its value as a tool for pharmacological research. It is studied to understand the metabolic pathways and enzymatic processes involved in the biotransformation of tryptamines. jefferson.eduresearchgate.net As an acetoxy derivative, it is theorized to function as a prodrug for its hydroxylated counterpart, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). This is analogous to the well-established relationship between psilocybin (a phosphoryloxy derivative) and its active metabolite psilocin. nih.govnih.gov Investigating this conversion provides insight into the pharmacokinetics of acetylated tryptamines.

Classification within the Tryptamine Family and Related Analogs

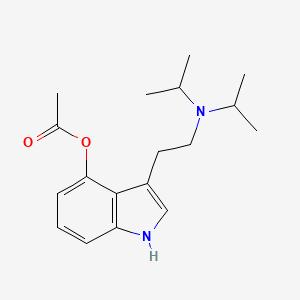

This compound belongs to the tryptamine chemical class, characterized by a bicyclic indole heterocycle attached at the third carbon (R₃) to an amino group via an ethyl side chain. psychonautwiki.org Its specific substitutions place it in a more defined subgroup.

4-Substituted Tryptamine: The core indole ring is substituted at the fourth position (R₄) with an acetoxy functional group (O-acetyl).

N,N-Disubstituted Tryptamine: The terminal nitrogen atom (Rₙ) of the ethyl chain has two isopropyl groups attached.

It is classified as a synthetic indole alkaloid and is the acetate (B1210297) ester of 4-HO-DiPT. wikipedia.orgpsychonautwiki.org This structural relationship is key to its pharmacological interest. It is an analog of other well-studied tryptamines, sharing features with both naturally occurring and synthetic compounds. Its closest relatives include:

4-HO-DiPT (4-hydroxy-N,N-diisopropyltryptamine): The predicted active metabolite. jefferson.edu

Psilocin (4-HO-DMT): The foundational 4-hydroxy-tryptamine. wikipedia.orgnih.gov

4-AcO-DMT (O-Acetylpsilocin or Psilacetin): The acetoxy analog with two methyl groups on the nitrogen instead of isopropyl groups. mdpi.comjefferson.edu

4-AcO-DPT (4-acetoxy-N,N-dipropyltryptamine): A related compound with propyl groups instead of isopropyl groups. mdpi.comjefferson.edu

| Property | This compound |

| IUPAC Name | [3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate nih.gov |

| Chemical Formula | C₁₈H₂₆N₂O₂ wikipedia.org |

| Molar Mass | 302.418 g·mol⁻¹ wikipedia.org |

| Classification | Synthetic Tryptamine, Indole Alkaloid psychonautwiki.orgnih.gov |

Rationale for Academic Investigation of this compound

The primary rationale for the academic investigation of this compound is its potential to expand the understanding of tryptamine pharmacology through the study of structure-activity relationships (SAR). caymanchem.com By comparing its pharmacological profile to its analogs, researchers can deduce how specific structural modifications—such as the N,N-diisopropyl substitution and the 4-acetoxy group—influence its biological activity.

Key areas of academic inquiry include:

Metabolism: Studies using human hepatocytes have been conducted to identify the metabolic products of this compound. Research has confirmed that it undergoes ester hydrolysis to form 4-HO-DiPT, which is then further metabolized through processes like O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation. jefferson.eduresearchgate.netnih.gov Identifying these metabolites is crucial for forensic and clinical toxicology. nih.gov

Receptor Binding Affinity: Investigations into how this compound and its predicted metabolite 4-HO-DiPT bind to various serotonin (5-HT) receptors are fundamental. nih.govnih.gov Research has shown that 4-acetoxy analogs generally display weaker binding affinities at serotonin receptors compared to their 4-hydroxy counterparts. nih.gov For example, studies have found that 4-HO-DiPT has a higher affinity for multiple serotonin receptors than this compound. acs.org

Pharmacological Characterization: As a less common tryptamine, its full pharmacological profile remains under investigation. It serves as a subject in broader screenings of substituted tryptamines to build a more complete picture of how this class of compounds interacts with central nervous system targets. nih.gov This research contributes to a deeper understanding of the serotonergic system and the molecular mechanisms of psychoactivity. nih.gov

| Receptor | Binding Affinity (Ki, nM) of 4-HO-DiPT |

| 5-HT₁A | 233 |

| 5-HT₂A | 456 |

| 5-HT₂B | 128 |

| 5-HT₂C | 1910 |

| SERT | 12700 |

| Data from a 2023 study by Kozell et al. on substituted tryptamines, showing the binding affinity of the predicted active metabolite of this compound. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21/h6-8,11-13,19H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAOVGZYDSXCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239482 | |

| Record name | 4-Acetoxy-DiPT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936015-60-0 | |

| Record name | 3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936015-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-DiPT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936015600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetoxy-DiPT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETOXY-N,N-DIISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV36ISE3YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of 4 Acetoxy N,n Diisopropyltryptamine

Receptor Binding Profiles

The interaction of a compound with various receptors determines its physiological and pharmacological effects. For tryptamines like 4-AcO-DIPT, the primary targets are serotonin (B10506) (5-HT) receptors and, to a lesser extent, monoamine transporters.

Studies show that tryptamines interact with multiple serotonin receptor subtypes. nih.govresearchgate.net The psychedelic effects of these compounds are primarily mediated by their agonist activity at the 5-HT2A receptor. mdpi.comnih.govresearchgate.net Research indicates that 4-acetoxy analogues of tryptamines generally exhibit somewhat weaker binding affinities compared to their 4-hydroxy counterparts, though they share similar target profiles across 5-HT receptors. nih.govresearchgate.netacs.org

A study measuring the affinities (Ki, nM) of various tryptamines at human serotonin receptors found that 4-AcO-DIPT had a notably lower affinity for the 5-HT2A receptor compared to many other tryptamines. nih.gov Specifically, its affinity was considerably lower than that of its presumed active metabolite, 4-OH-DiPT. nih.gov In contrast, some tryptamines with bulkier N-alkyl groups, like 4-AcO-DIPT, have been noted to have lower potency at 5-HT2C receptors. nih.govacs.org

Research on quaternary tryptammonium analogues also investigated binding at 5-HT1D and 5-HT2B receptors, finding functional activity in the micromolar range for several compounds tested. acs.org While direct binding data for 4-AcO-DIPT at 5-HT1D is not extensively detailed in the provided context, the general activity of related tryptamines at this receptor is an area of study. acs.org

Receptor Binding Affinity (Ki, nM) of 4-AcO-DIPT and Related Compounds

| Compound | 5-HT2A | 5-HT2C | 5-HT1A |

|---|---|---|---|

| 4-AcO-DIPT | 1500 nM nih.gov | >10,000 nM nih.gov | >10,000 nM nih.gov |

| 4-OH-DiPT (Iprocin) | 344 nM nih.gov | 2160 nM nih.gov | 7080 nM nih.gov |

| 4-AcO-DMT (Psilacetin) | 93 nM nih.gov | 1470 nM nih.gov | 2220 nM nih.gov |

| 4-OH-DMT (Psilocin) | 79 nM nih.gov | 629 nM nih.gov | 1560 nM nih.gov |

The serotonin transporter (SERT) is another key site of action for many psychoactive compounds. nih.gov Interactions can involve inhibition of neurotransmitter reuptake or acting as a substrate to induce release. researchgate.net Studies on a range of substituted tryptamines have investigated their effects on SERT. nih.govresearchgate.net

For 4-AcO-DIPT, its interaction with SERT is weak, with an IC50 value for inhibition of 5-HT uptake greater than 10,000 nM. nih.gov This indicates a low affinity for the serotonin transporter. Its active metabolite, 4-OH-DiPT, also displays a relatively low affinity for SERT, though it is more potent than the parent compound. nih.gov This suggests that the primary mechanism of action for 4-AcO-DIPT and its metabolite is not mediated by significant interaction with SERT. nih.govnih.gov

Inhibition of Serotonin Transporter (SERT) by 4-AcO-DIPT and Related Compounds

| Compound | SERT IC50 (nM) |

|---|---|

| 4-AcO-DIPT | >10,000 nM nih.gov |

| 4-OH-DiPT (Iprocin) | 5350 nM nih.gov |

| 4-AcO-DMT (Psilacetin) | >10,000 nM nih.gov |

| 4-OH-DMT (Psilocin) | 4300 nM nih.gov |

Functional Agonist Activity

Functional assays measure how a compound activates a receptor, providing data on its potency (the concentration required to produce an effect) and efficacy (the maximum effect it can produce).

Calcium mobilization assays are a common method to assess the functional activity of compounds at Gq-coupled receptors like the 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govacs.org Activation of these receptors leads to an increase in intracellular calcium, which can be measured. Studies have shown that O-acetylation reduces the in vitro 5-HT2A potency of 4-hydroxy-N,N-dialkyltryptamines by approximately 10- to 20-fold, without altering the maximal efficacy. nih.govacs.org All tested tryptamine (B22526) derivatives, including 4-acetoxy compounds, typically act as full or partial agonists at 5-HT2 subtypes. nih.govacs.org

When comparing 4-AcO-DIPT to its active metabolite and other related tryptamines, a clear trend emerges from functional assay data. 4-AcO-DIPT is a full agonist at the 5-HT2A receptor, but it is significantly less potent than its deacetylated form, 4-OH-DiPT. nih.gov For instance, the potency (EC50) of 4-AcO-DIPT at the 5-HT2A receptor is in the micromolar range, whereas 4-OH-DiPT is active in the nanomolar range. nih.gov This difference in potency strongly supports the hypothesis that 4-AcO-DIPT functions as a prodrug. Despite the lower potency, its efficacy (Emax) is comparable to that of other full agonists. nih.gov

Functional Activity (EC50 and Emax) at the 5-HT2A Receptor

| Compound | Potency (EC50, nM) | Efficacy (% of 5-HT max) |

|---|---|---|

| 4-AcO-DIPT | 1050 nM nih.gov | 105% nih.gov |

| 4-OH-DiPT (Iprocin) | 108 nM nih.gov | 104% nih.gov |

| 4-AcO-DMT (Psilacetin) | 109 nM nih.gov | 84% nih.gov |

| 4-OH-DMT (Psilocin) | 69 nM nih.gov | 86% nih.gov |

Prodrug Hypothesis and Deacetylation

The prevailing hypothesis is that 4-AcO-DIPT acts as a prodrug for 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). nih.govnih.govchemeurope.compsychonautwiki.org A prodrug is a compound that is converted into a pharmacologically active drug after administration. In this case, the acetoxy group at the 4-position of the indole (B1671886) ring is thought to be rapidly hydrolyzed by esterase enzymes in the body, yielding the active metabolite 4-OH-DiPT. nih.govnih.gov

This hypothesis is supported by several lines of evidence:

In Vitro Potency: As shown in functional assays, O-acetylation significantly reduces the in vitro potency at the 5-HT2A receptor compared to the 4-hydroxy analogue. nih.govacs.org

In Vivo Activity: In contrast to the in vitro findings, acetylation of the 4-hydroxy group has little effect on the in vivo potency in animal models like the mouse head-twitch response (HTR) paradigm. nih.govacs.org This suggests that the 4-acetoxy compound is efficiently converted to the more potent 4-hydroxy form in a living system. nih.govacs.org

Metabolism Studies: Human hepatocyte metabolism studies have confirmed that 4-AcO-DIPT undergoes extensive ester hydrolysis to form 4-OH-DiPT as the primary initial metabolite. nih.govresearchgate.net

Structural Analogy: This relationship is analogous to that of psilocybin (4-PO-DMT) and its active metabolite psilocin (4-HO-DMT), and the more closely related 4-AcO-DMT, which is also considered a prodrug for psilocin. nih.govwikipedia.org Recently, other prodrug strategies for 4-OH-DiPT, such as using a glutarate moiety, have also been explored to optimize its delivery. nih.govcaam.technih.gov

Evidence for In Vivo Conversion to 4-Hydroxy-N,N-diisopropyltryptamine

4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) is considered a prodrug that is converted into its pharmacologically active metabolite, 4-Hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), within the body. psychonautwiki.orgnih.gov This biotransformation is a critical aspect of its pharmacological profile, analogous to other 4-acetoxy tryptamines like 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), which is known to be deacetylated to psilocin. nih.gov

Direct evidence for this conversion comes from in vitro studies using human liver cells. A key study investigated the metabolism of 4-AcO-DiPT by incubating the compound with pooled human hepatocytes, which are representative of the physiological liver environment containing a full complement of metabolic enzymes. jefferson.eduresearchgate.net The results demonstrated a rapid and extensive metabolism of the parent compound. After a three-hour incubation period, the concentration of 4-AcO-DiPT was reduced by 375 times compared to the initial concentration at zero hours. nih.gov

The primary and only first-generation metabolite identified in this process was 4-OH-DiPT. jefferson.edunih.gov This finding strongly supports the hypothesis that the primary metabolic pathway for 4-AcO-DiPT is the hydrolysis of its acetate (B1210297) ester group to form the corresponding hydroxylated analogue. jefferson.edu All subsequent, or second-generation, metabolites detected in the experiment were derivatives of 4-OH-DiPT, further confirming that the initial conversion to 4-OH-DiPT is the prerequisite step in its metabolic cascade. jefferson.edudntb.gov.ua

The metabolites identified after the initial hydrolysis to 4-OH-DiPT included products of N-deisopropylation, N-oxidation, O-sulfation, and O-glucuronidation. researchgate.netnih.gov The formation of these downstream metabolites provides a comprehensive picture of the metabolic fate following the initial prodrug activation. The most intense metabolite signal detected was from 4-OH-DiPT, underscoring its central role as the primary product of biotransformation. researchgate.netnih.gov

The study identified a total of six metabolites, all stemming from the initial formation of 4-OH-DiPT. jefferson.edu The detection of 4-OH-DiPT and its subsequent metabolites, such as 4-OH-iPT and 4-OH-DiPT-N-oxide, are proposed as key biomarkers for confirming the consumption of 4-AcO-DiPT in forensic and clinical settings. nih.govresearchgate.net

Table 1: Metabolites of 4-AcO-DiPT Identified After Incubation with Human Hepatocytes

| Metabolite ID | Metabolic Pathway |

| M4 | Ester Hydrolysis |

| M1 | Ester Hydrolysis + N-Deisopropylation |

| M6 | Ester Hydrolysis + N-Oxidation |

| M3 | Ester Hydrolysis + O-Glucuronidation |

| M2 | Ester Hydrolysis + N-Deisopropylation + O-Sulfation |

| M5 | Ester Hydrolysis + O-Sulfation |

| Data sourced from Malaca et al., 2022. researchgate.netnih.gov |

Enzymatic Mechanisms of Prodrug Activation

The conversion of 4-AcO-DiPT to 4-OH-DiPT is an activation process achieved through enzymatic action. The specific mechanism is ester hydrolysis, where the acetyl group at the 4-position of the indole ring is cleaved off. jefferson.edunih.gov This reaction is catalyzed by esterase enzymes present in the body, particularly in the liver. researchgate.netwikipedia.org The use of human hepatocytes in metabolic studies confirms that liver enzymes are capable of efficiently performing this biotransformation. jefferson.edu

While the hydrolysis is primarily an enzymatic reaction, research has also noted that the formation of 4-OH-DiPT can occur spontaneously to a lesser extent during incubation, even in the absence of hepatocytes. researchgate.net However, the substantially higher amount of 4-OH-DiPT produced in the presence of liver cells indicates that the enzymatic pathway is the dominant and physiologically relevant mechanism for its formation. researchgate.net

This enzymatic deacetylation is a common activation pathway for other 4-acetoxy tryptamine prodrugs. For example, 4-AcO-DMT is rapidly broken down into psilocin by esterase enzymes, with studies showing near-complete conversion within minutes in human plasma. wikipedia.org It is highly probable that the same class of enzymes is responsible for the hydrolysis of 4-AcO-DiPT. The process effectively unmasks the hydroxyl group, yielding the active compound 4-OH-DiPT, which is then available to interact with its molecular targets. nih.gov Following this primary activation step, further phase I and phase II metabolic enzymes act on the 4-OH-DiPT molecule, leading to glucuronidated and sulfated conjugates for eventual elimination. jefferson.edunih.gov

Table 2: List of Compound Names

| Full Chemical Name | Abbreviation/Common Name |

|---|---|

| This compound | 4-AcO-DiPT, Ipracetin |

| 4-Hydroxy-N,N-diisopropyltryptamine | 4-OH-DiPT, Iprocin |

| 4-Acetoxy-N,N-dimethyltryptamine | 4-AcO-DMT, O-Acetylpsilocin, Psilacetin |

| 4-Hydroxy-N,N-dimethyltryptamine | 4-OH-DMT, Psilocin |

| 4-hydroxy-N-isopropyltryptamine | 4-OH-iPT |

| 4-hydroxy-N,N-diisopropyltryptamine-N-oxide | 4-OH-DiPT-N-oxide |

| 4-acetoxy-N,N-dipropyltryptamine | 4-AcO-DPT |

| 4-acetoxy-N-methyl-N-ethyltryptamine | 4-AcO-MET |

| 4-acetoxy-N,N-diethyltryptamine | 4-AcO-DET |

Metabolic Pathways and Biotransformation of 4 Acetoxy N,n Diisopropyltryptamine

In Vitro Metabolism Studies

Human Hepatocyte Incubation Models

To investigate the metabolic fate of 4-AcO-DiPT, researchers have employed incubation models with pooled human hepatocytes. nih.govjefferson.edunih.govresearchgate.net This methodology is considered more representative of the physiological environment of the liver compared to human liver microsomes because hepatocytes contain both Phase I and Phase II drug-metabolizing enzymes, along with necessary cofactors and transporters. nih.gov In these studies, 4-AcO-DiPT is incubated with hepatocytes for a specific duration, typically around 3 hours, after which the resulting metabolites are identified using advanced analytical techniques like liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.govjefferson.edunih.govresearchgate.net

Identification of Phase I Metabolites

Phase I metabolism of 4-AcO-DiPT primarily involves hydrolysis, N-oxidation, and N-dealkylation reactions. nih.govjefferson.edunih.govresearchgate.net A key finding is that the initial and most significant metabolic step is the hydrolysis of the ester group. nih.govjefferson.edunih.govresearchgate.net

The most abundant metabolite detected in human hepatocyte incubations of 4-AcO-DiPT is its hydrolysis product, 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). nih.govjefferson.edunih.govresearchgate.net This conversion is so rapid and extensive that 4-OH-DiPT is considered the primary first-generation metabolite, with all other identified metabolites being derivatives of it. nih.govjefferson.edunih.govresearchgate.net The detection of 4-OH-DiPT is a key indicator of 4-AcO-DiPT consumption. nih.gov

Following the initial hydrolysis to 4-OH-DiPT, further Phase I metabolism can occur. One such pathway is N-oxidation, leading to the formation of 4-OH-DiPT-N-oxide. nih.gov This metabolite is produced by oxidation on the diisopropyl amine group of the molecule. nih.gov Along with 4-OH-DiPT and 4-OH-iPT, 4-OH-DiPT-N-oxide is suggested as a biomarker for identifying 4-AcO-DiPT consumption. nih.govjefferson.edunih.govresearchgate.net

Another significant Phase I metabolic pathway is N-deisopropylation of 4-OH-DiPT, which results in the formation of 4-hydroxy-N-isopropyltryptamine (4-OH-iPT). nih.gov This N-dealkylation product is one of the major metabolites observed and serves as another important biomarker for 4-AcO-DiPT intake. nih.govjefferson.edunih.govresearchgate.net

Identification of Phase II Metabolites

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For 4-AcO-DiPT, after its initial hydrolysis to 4-OH-DiPT, the subsequent metabolites undergo Phase II reactions, primarily glucuronidation and sulfation. nih.govjefferson.edunih.govresearchgate.net

The main Phase II metabolites identified are:

4-OH-DiPT-glucuronide : This metabolite is formed by the O-glucuronidation of 4-OH-DiPT and is one of the most intense signals detected after the primary metabolite, 4-OH-DiPT. nih.gov

4-OH-DiPT-sulfate : Formed through O-sulfation of 4-OH-DiPT. nih.gov

4-OH-iPT-sulfate : This metabolite results from the O-sulfation of the N-dealkylated metabolite, 4-OH-iPT. nih.govjefferson.edunih.govresearchgate.net It has been identified as the second-most-intense metabolite signal in some studies, indicating that sulfation is a significant metabolic pathway. nih.govjefferson.edunih.govresearchgate.net

The identification of these glucuronide and sulfate (B86663) conjugates confirms that these are common metabolic pathways for tryptamines. nih.gov

Metabolites of 4-Acetoxy-N,N-diisopropyltryptamine

| Metabolite ID | Metabolite Name | Metabolic Pathway | Phase |

| M4 | 4-OH-DiPT | Ester Hydrolysis | I |

| M6 | 4-OH-DiPT-N-oxide | Ester Hydrolysis, N-Oxidation | I |

| M1 | 4-OH-iPT | Ester Hydrolysis, N-Deisopropylation | I |

| M3 | 4-OH-DiPT-glucuronide | Ester Hydrolysis, O-Glucuronidation | II |

| M5 | 4-OH-DiPT-sulfate | Ester Hydrolysis, O-Sulfation | II |

| M2 | 4-OH-iPT-sulfate | Ester Hydrolysis, N-Deisopropylation, O-Sulfation | I & II |

Table based on data from a study on the human hepatocyte metabolism of 4-AcO-DiPT. nih.gov

O-Glucuronidation Products (e.g., 4-OH-DiPT-glucuronide)

O-glucuronidation is a significant Phase II metabolic pathway for 4-OH-DiPT, the primary metabolite of 4-AcO-DiPT. nih.govresearchgate.netjefferson.edu This process involves the conjugation of glucuronic acid to the hydroxyl group of 4-OH-DiPT, forming 4-OH-DiPT-glucuronide. nih.govpsychedelicreview.com This conjugation reaction increases the water solubility of the metabolite, facilitating its elimination from the body. researchgate.net

In a study using human hepatocytes, 4-OH-DiPT-glucuronide was identified as a notable metabolite. nih.gov The formation of this glucuronide conjugate confirms that glucuronidation is a common pathway in the metabolism of this tryptamine (B22526). nih.gov The detection of 4-OH-DiPT-glucuronide in negative ionization mode during mass spectrometry analysis further supports the occurrence of this metabolic reaction. nih.gov

The formation of glucuronide conjugates is a well-established metabolic route for other similar tryptamines, such as psilocin, the active metabolite of psilocybin. researchgate.netnih.gov In the case of psilocin, glucuronidation is carried out by UGT1A10 in the small intestine and UGT1A9 in the liver. researchgate.net While the specific UGT enzymes involved in 4-OH-DiPT glucuronidation have not been fully elucidated, the process is a key part of its detoxification and elimination.

O-Sulfation Products (e.g., 4-OH-iPT-sulfate)

O-sulfation represents another crucial Phase II metabolic pathway for the metabolites of this compound. Following the initial hydrolysis to 4-OH-DiPT and subsequent N-dealkylation to 4-OH-iPT, the resulting hydroxyl group can undergo sulfation. nih.govresearchgate.net

In studies with human hepatocytes, 4-OH-iPT-sulfate was identified as a significant metabolite, with its signal intensity being the second-most intense after the primary metabolite, 4-OH-DiPT. nih.govnih.govresearchgate.net This indicates that sulfation is a common and important route in the metabolic pathway of 4-AcO-DiPT. nih.govnih.govresearchgate.net The formation of 4-OH-DiPT-sulfate has also been observed, resulting from the direct sulfation of 4-OH-DiPT. researchgate.net

The process of sulfation involves the transfer of a sulfonate group to the hydroxyl moiety, a reaction that increases the polarity of the molecule and aids in its excretion. This metabolic transformation is consistent with the metabolism of other tryptamine analogues. dntb.gov.ua

In Silico Metabolite Prediction Methodologies (e.g., GLORYx)

In silico metabolite prediction tools play a crucial role in modern drug metabolism studies by forecasting potential metabolic pathways and identifying metabolites that can then be targeted for in vitro and in vivo analysis. For this compound, the web server GLORYx has been utilized to predict its metabolites. nih.govresearchgate.netjefferson.edu

GLORYx is a tool that combines machine learning-based site of metabolism (SoM) prediction with a set of reaction rules to predict metabolites for both Phase I and Phase II metabolism. uni-hamburg.deacs.org It extends the capabilities of its predecessor, GLORY, which was limited to cytochrome P450-mediated metabolism. uni-hamburg.deacs.org

In the investigation of 4-AcO-DiPT metabolism, GLORYx predicted a total of 47 potential Phase I and Phase II metabolites. nih.govjefferson.eduresearchgate.net This in silico prediction assisted researchers in the subsequent identification of actual metabolites in human hepatocyte incubations. nih.govresearchgate.netjefferson.edu The experimental results confirmed several of the predicted metabolic pathways, including ester hydrolysis, O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation. nih.govjefferson.edu

The use of in silico tools like GLORYx provides a valuable starting point for metabolic studies, helping to guide experimental design and data analysis. acs.orgresearchgate.net This approach increases the efficiency of metabolite identification and characterization. researchgate.net

Comparative Metabolic Fate with Other Tryptamine Analogues

The metabolic fate of this compound shares similarities with other tryptamine analogues, particularly other 4-substituted tryptamines. A common feature is the initial deacetylation or dephosphorylation of 4-acetoxy or 4-phosphoryloxy groups to their corresponding 4-hydroxy metabolites. psychedelicreview.comnih.gov For instance, 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) is believed to act as a prodrug for psilocin (4-hydroxy-N,N-dimethyltryptamine), similar to how 4-AcO-DiPT is a prodrug for 4-OH-DiPT. nih.govpsychonautwiki.org

The subsequent metabolic pathways for these 4-hydroxy tryptamines often involve N-dealkylation, N-oxidation, and conjugation reactions like glucuronidation and sulfation. nih.govpsychedelicreview.comnih.gov Studies on 4-AcO-DMT metabolism using human liver microsomes revealed biotransformations including hydrolysis, hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid. nih.gov This parallels the findings for 4-AcO-DiPT, where hydrolysis is the primary step, followed by N-dealkylation, N-oxidation, and conjugation. nih.gov

However, the nature and position of substituents on the tryptamine structure can influence the specific metabolic pathways and the relative abundance of metabolites. nih.govresearchgate.net While demethylation, hydroxylation, and dealkylation are common Phase I reactions for many tryptamines, the specific enzymes involved and the resulting metabolite profiles can vary. nih.gov For example, the metabolism of α-MT involves hydroxylation, O-sulfation, O-glucuronidation, N-glucuronidation, and N-acetylation, which shows some overlap but also differences compared to 4-AcO-DiPT. dntb.gov.ua

Synthetic Chemistry and Analog Development of 4 Acetoxy N,n Diisopropyltryptamine

General Synthetic Strategies for 4-Substituted Tryptamines

The synthesis of 4-substituted tryptamines, a class of compounds that includes 4-acetoxy-N,N-diisopropyltryptamine, typically involves the construction of the core indole (B1671886) structure followed by the introduction or modification of the ethylamine (B1201723) side chain and the substituent at the 4-position. One of the most common methods for creating the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of tryptamines, a suitable 4-substituted phenylhydrazine is often reacted with 4-aminobutanal (B194337) or a protected equivalent.

Modern synthetic approaches have introduced more versatile and efficient methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the late-stage functionalization of the indole ring. Another strategy involves the use of protecting groups to direct the regiochemistry of reactions, ensuring the desired substitution pattern. For example, a bromine atom can be used as a cleavable protecting group to achieve specific substitution at the 4- and 6-positions of the indole ring.

The synthesis of the ethylamine side chain can be accomplished through various routes. One common method is the Speeter-Anthony tryptamine (B22526) synthesis, which involves the reaction of an indole with oxalyl chloride, followed by amination and reduction. wikipedia.org Alternatively, the side chain can be introduced by reacting the indole with a suitable two-carbon electrophile. The N,N-dialkyl groups on the terminal amine are typically introduced via reductive amination or by direct alkylation of the primary or secondary amine.

A variety of synthetic tryptamines have been created by modifying the substituents on the indole ring and the amino group. nih.gov These modifications are crucial for exploring the structure-activity relationships within this class of compounds and for developing new molecules with specific pharmacological properties.

Historical Development of this compound Synthesis

The synthesis of this compound is part of a broader history of research into psilocybin and its analogs. Albert Hofmann, the discoverer of LSD, first patented 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), a close analog of 4-AcO-DIPT, in 1963. nih.govwikipedia.org The initial syntheses of these compounds were often challenging.

In 1999, David E. Nichols and his colleagues published an improved and more accessible synthesis for 4-AcO-DMT, proposing it as a more economical alternative to psilocybin for research purposes. nih.govnih.govresearchgate.net This development paved the way for more widespread investigation into 4-acetoxy tryptamines. The synthesis of 4-AcO-DIPT, also known as ipracetin, followed from these earlier explorations of psilocybin analogs. wikipedia.org While specific details of its first synthesis are not as widely documented as those for 4-AcO-DMT, its creation is a logical extension of the synthetic methodologies developed for other 4-substituted tryptamines. The first detection of 4-AcO-DIPT as a designer drug in Europe was in 2005. nih.gov

Comparison of Synthetic Approaches with Psilocybin and Psilocin

The synthesis of this compound is often compared to that of psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) and its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine). wikipedia.orgnih.gov The primary difference lies in the nature of the substituent at the 4-position of the indole ring.

The synthesis of psilocybin presents significant challenges, primarily due to the difficulty of the phosphorylation step. nih.gov Early methods, such as those developed by Hofmann, involved the use of reagents like O,O-dibenzyl phosphoryl chloride, which resulted in low yields. nih.gov Later improvements by Nichols and others utilized reagents like tetra-O-benzylpyrophosphate, which improved the yield but still involved complex purification steps due to the lability of the protecting groups. nih.govresearchgate.net

In contrast, the synthesis of 4-acetoxy tryptamines like 4-AcO-DIPT is generally more straightforward. The acetylation of the 4-hydroxy group of the corresponding 4-hydroxytryptamine (B1209533) (in this case, 4-hydroxy-N,N-diisopropyltryptamine or 4-HO-DIPT) is a relatively simple and high-yielding reaction. researchgate.net This can be achieved using reagents like acetic anhydride. researchgate.net This ease of synthesis is a key reason why 4-acetoxy analogs have been proposed as practical alternatives to psilocybin for research. nih.govresearchgate.net

The synthesis of psilocin, the direct precursor for both psilocybin and 4-acetoxy tryptamines, can be achieved through methods like the Speeter-Anthony synthesis, starting from 4-hydroxyindole. wikipedia.org Once psilocin or its N,N-diisopropyl analog (4-HO-DIPT) is obtained, the final step is either phosphorylation to yield a psilocybin analog or acetylation to yield a 4-acetoxy analog. The latter is generally considered a more facile transformation.

Structure-Activity Relationships (SAR) within 4-Substituted Tryptamines

The pharmacological effects of 4-substituted tryptamines are highly dependent on their molecular structure. nih.govnih.govresearchgate.net Systematic investigations have revealed key relationships between structural modifications and activity at serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is believed to mediate the primary psychedelic effects of these compounds. nih.govnih.govresearchgate.net

All tested 4-substituted tryptamines, including 4-AcO-DIPT, act as full or partial agonists at 5-HT₂ subtypes. nih.govnih.govresearchgate.net They generally display similar potencies at 5-HT₂A and 5-HT₂B receptors. nih.govnih.govresearchgate.net

The acetylation of the 4-hydroxy group has a significant impact on the in vitro activity of tryptamines. O-acetylation reduces the in vitro potency at the 5-HT₂A receptor by approximately 10- to 20-fold compared to their 4-hydroxy counterparts. nih.govnih.govresearchgate.net For example, 4-AcO-DMT is less potent in vitro than psilocin. acs.org However, this O-acetylation does not appear to alter the agonist efficacy. nih.govnih.govresearchgate.net

Interestingly, in vivo studies, such as those measuring the head-twitch response (HTR) in mice (a behavioral proxy for 5-HT₂A receptor activation), show that acetylation of the 4-hydroxy group has little effect on potency. nih.govnih.govresearchgate.net This suggests that O-acetylated tryptamines like 4-AcO-DIPT may function as prodrugs, being deacetylated in vivo to their more active 4-hydroxy forms. nih.govnih.govresearchgate.net 4-AcO-DIPT is believed to be a prodrug for 4-HO-DIPT. psychonautwiki.org

| Compound | In Vitro 5-HT₂A Potency (EC₅₀, nM) |

|---|---|

| Psilocin (4-HO-DMT) | ~1-10 |

| 4-AcO-DMT | ~10-40 times weaker than psilocin |

The nature of the N,N-dialkyl substituents on the tryptamine side chain also plays a crucial role in determining the pharmacological profile. nih.govnih.gov The size and steric properties of these alkyl groups can influence receptor binding affinity and functional activity.

Studies have shown that increasing the size of the N,N-dialkyl groups can lead to a decrease in potency. For 4-hydroxytryptamines with symmetrical alkyl chains, the rank order of potency in inducing the head-twitch response in mice is: psilocin (dimethyl) > 4-HO-DET (diethyl) > 4-HO-DPT (dipropyl) > 4-HO-DIPT (diisopropyl). acs.org A similar trend is observed for analogs with asymmetrical alkyl substituents. acs.org

Furthermore, tryptamines with bulkier N-alkyl groups, such as the diisopropyl groups in 4-AcO-DIPT, may exhibit lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors compared to their smaller counterparts. nih.govnih.govresearchgate.net These differences in receptor interaction profiles likely contribute to the distinct subjective effects reported for various N,N-dialkylated tryptamines.

| Compound | HTR Potency (ED₅₀, µmol/kg) |

|---|---|

| Psilocin (4-HO-DMT) | 0.81 |

| 4-HO-DET | 1.56 |

| 4-HO-DPT | 2.47 |

| 4-HO-DIPT | 3.46 |

Development of Novel Analogs of this compound

The exploration of the tryptamine chemical space has led to the synthesis of numerous novel analogs of 4-AcO-DIPT and other 4-substituted tryptamines. researchgate.net These efforts are driven by the desire to understand the intricate structure-activity relationships and to potentially develop compounds with more specific pharmacological profiles.

One area of development involves the synthesis of quaternary salts of 4-substituted tryptamines. For example, analogs of aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptammonium), a naturally occurring psilocybin analog, have been synthesized and characterized. acs.orgnih.gov These studies have explored the effects of creating permanent positive charges on the nitrogen atom of the side chain.

Another approach to creating novel analogs involves modifying the ester group at the 4-position. For instance, 4-propionoxy-N,N-dimethyltryptamine (4-PrO-DMT) has been synthesized and studied. nih.gov Like their 4-acetoxy counterparts, these 4-propionoxy analogs also appear to have weaker binding affinities than the corresponding 4-hydroxy compounds. nih.gov

The synthesis of tryptamine-thiazolidin-4-one derivatives represents a more significant structural modification, where the tryptamine moiety is incorporated into a larger heterocyclic system. acs.org Such modifications aim to explore new chemical space and identify compounds with potentially novel biological activities. These ongoing synthetic efforts continue to expand our understanding of the pharmacology of tryptamines and may lead to the discovery of new research tools or therapeutic agents.

Analytical Methodologies for 4 Acetoxy N,n Diisopropyltryptamine and Its Metabolites

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For the analysis of 4-AcO-DIPT and its metabolites, both liquid and gas chromatography are employed, often coupled with mass spectrometry for definitive identification.

Liquid Chromatography (LC)

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a powerful tool for the analysis of tryptamines like 4-AcO-DIPT. nih.govnih.gov In a typical setup, a sample is introduced into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the separation is achieved based on the differential partitioning of the analytes between the two phases.

A study on the in vitro metabolism of 4-AcO-DIPT in human hepatocytes utilized reversed-phase liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.gov This method successfully separated the parent compound from its various metabolites. nih.gov Another study also highlights the use of HPLC for the separation of a range of new synthetic tryptamines, including 4-AcO-DIPT. japsonline.com The use of UHPLC has been noted in the analysis of a related compound, 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), demonstrating its applicability for separating tryptamine (B22526) metabolites. nih.gov

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable compounds. While 4-AcO-DIPT itself can be analyzed by GC, derivatization may sometimes be necessary to improve its volatility and thermal stability. GC is often coupled with a mass spectrometer (GC-MS) for identification.

The SWGDRUG.org monograph for 4-Acetoxy-diisopropyltryptamine provides a method for its analysis using an Agilent gas chromatograph with a mass spectrometer detector. The method specifies a DB-1 MS column and a temperature program to achieve separation. swgdrug.org A similar approach is detailed for the related compound 4-acetoxy-N-methyl-N-isopropyltryptamine, using an HP-5 MS column. swgdrug.org These methods demonstrate the utility of GC-MS in the qualitative identification of these compounds. swgdrug.orgswgdrug.org

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in the analysis of 4-AcO-DIPT and its metabolites due to its high sensitivity and specificity, allowing for both identification and quantification.

High-Resolution Tandem Mass Spectrometry (HRMS/MS)

High-resolution tandem mass spectrometry (HRMS/MS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and for differentiating between compounds with very similar masses. This is particularly important in metabolite identification, where small changes in the parent molecule can result in a variety of metabolic products.

The primary method for studying the metabolism of 4-AcO-DIPT involves LC-HRMS/MS. nih.govnih.gov This technique allows for the confident identification of metabolites by comparing their accurate mass and fragmentation patterns with those of the parent drug and predicted metabolites. nih.gov For instance, the fragmentation of 4-AcO-DIPT and its metabolites can reveal characteristic losses of functional groups, aiding in their structural elucidation. researchgate.net The use of HRMS/MS has been instrumental in identifying six metabolites of 4-AcO-DIPT formed through processes like ester hydrolysis, O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation. nih.govresearchgate.net

Table 1: LC-HRMS/MS Parameters for 4-AcO-DIPT Analysis

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Mass Spectrometry | |

| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) |

| Analyzer | High-Resolution Mass Spectrometer (e.g., Orbitrap) |

| Acquisition Mode | Full scan and data-dependent MS/MS |

Note: Specific parameters can vary between laboratories and instruments.

Applications in Metabolite Profiling

The primary application of these advanced analytical techniques is in metabolite profiling, which involves identifying and quantifying the metabolic products of a drug in a biological system. Understanding the metabolic fate of 4-AcO-DIPT is essential for interpreting toxicological findings and for identifying reliable biomarkers of exposure.

A key study on the human hepatocyte metabolism of 4-AcO-DIPT successfully identified several metabolites. nih.govnih.gov The major metabolic pathway was found to be ester hydrolysis, leading to the formation of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT). nih.gov This primary metabolite then undergoes further phase I and phase II metabolic reactions. nih.govresearchgate.net The identification of these metabolites provides crucial information for developing analytical methods to detect 4-AcO-DIPT use in clinical and forensic settings. nih.gov

Table 2: Identified Metabolites of 4-Acetoxy-N,N-diisopropyltryptamine

| Metabolite | Metabolic Pathway |

|---|---|

| 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DIPT) | Ester Hydrolysis |

| 4-OH-DIPT-glucuronide | O-Glucuronidation |

| 4-OH-DIPT-sulfate | O-Sulfation |

| 4-OH-DIPT-N-oxide | N-Oxidation |

| 4-hydroxy-N-isopropyltryptamine (4-OH-IPT) | N-Dealkylation following ester hydrolysis |

| 4-OH-IPT-sulfate | O-Sulfation following N-dealkylation and ester hydrolysis |

Source: Based on findings from human hepatocyte metabolism studies. nih.govresearchgate.net

Software-Assisted Data Mining in Analytical Chemistry

The large and complex datasets generated by HRMS/MS analyses necessitate the use of sophisticated software for data processing and interpretation. Software-assisted data mining plays a critical role in the identification of potential metabolites from complex biological matrices.

In the study of 4-AcO-DIPT metabolism, software was used to process the raw LC-HRMS/MS data and generate a list of potential metabolites. nih.govresearchgate.net This automated approach significantly speeds up the data analysis workflow and helps in identifying low-abundance metabolites that might be missed by manual inspection. The software typically works by searching for expected mass shifts corresponding to common metabolic transformations and comparing isotopic patterns and fragmentation spectra. nih.gov This approach, combined with in silico prediction of metabolites, enhances the confidence in the identified metabolic pathways. nih.govresearchgate.net

Development of Analytical Reference Standards for this compound

The accurate forensic and clinical identification of novel psychoactive substances (NPS) like this compound (4-AcO-DIPT) is critically dependent on the availability of high-purity, well-characterized analytical reference standards. These standards are essential for validating analytical methodologies, ensuring the accuracy of quantitative measurements, and confirming the identity of the substance in toxicological samples. The development of these standards involves the synthesis, purification, and rigorous structural characterization of the target compound and its major metabolites.

Given that 4-AcO-DIPT is primarily a prodrug that is rapidly metabolized to 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), the development of reference materials for both the parent compound and its active metabolite is crucial for toxicological analysis. jefferson.edunih.govchemeurope.com Studies on the metabolism of 4-AcO-DIPT in human hepatocytes show that after hydrolysis to 4-HO-DIPT, further biotransformations occur, including N-deisopropylation, O-sulfation, O-glucuronidation, and N-oxidation. nih.govresearchgate.net Consequently, 4-OH-DiPT, 4-OH-iPT (4-hydroxy-N-isopropyltryptamine), and 4-OH-DiPT-N-oxide have been proposed as key biomarkers for identifying 4-AcO-DIPT consumption. jefferson.edunih.gov The availability of certified reference materials for these compounds enables laboratories to develop and validate methods for their detection.

Reference materials for 4-AcO-DIPT and 4-HO-DIPT are available from commercial suppliers and government agencies, such as the U.S. Drug Enforcement Administration (DEA) Reference Material Collection. swgdrug.orgcaymanchem.com These standards are typically provided as powders or solutions with documented purity and identity. caymanchem.comcaymanchem.com For instance, stock standards for research are often prepared at a concentration of 1 mg/mL in a solvent like methanol. nih.govresearchgate.net

The characterization and confirmation of these reference materials involve multiple analytical techniques. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provides monographs with detailed analytical data for such standards. swgdrug.orgswgdrug.org These analyses confirm the chemical structure and purity, ensuring their suitability for use as qualitative and quantitative standards in forensic laboratories.

Below are tables detailing the properties and analytical characterization data for reference standards of this compound and its primary metabolite, 4-hydroxy-N,N-diisopropyltryptamine.

Table 1: Chemical and Physical Properties of Reference Standards

This table outlines the fundamental chemical and physical data for the reference standards of 4-AcO-DIPT and 4-HO-DIPT.

| Property | This compound (as Acetate (B1210297) Salt) caymanchem.com | 4-hydroxy-N,N-diisopropyltryptamine (as Hydrochloride Salt) caymanchem.comswgdrug.org |

| IUPAC Name | 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol, 4-acetate, monoacetate | 3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol, monohydrochloride |

| Synonyms | Ipracetin, this compound | Iprocin, 4-HO-DIPT |

| CAS Number | 2749435-22-9 | 63065-90-7 |

| Molecular Formula | C₁₈H₂₆N₂O₂ • C₂H₄O₂ | C₁₆H₂₄N₂O • HCl |

| Formula Weight | 362.5 g/mol | 296.8 g/mol |

| Appearance | A solution in acetonitrile | White powder / Crystalline solid |

| Purity | ≥95% | ≥98% |

| UV λmax | 220, 278 nm | 222, 267, 293 nm |

Table 2: Analytical Characterization of Reference Standards by SWGDRUG

This table presents the instrumental parameters used for the qualitative analysis and confirmation of the reference materials as documented in SWGDRUG monographs.

| Analytical Method | 4-Acetoxy-diisopropyltryptamine (as HCl Salt) swgdrug.org | 4-hydroxy-N,N-diisopropyltryptamine (Base) swgdrug.org |

| Nuclear Magnetic Resonance (NMR) | Sample Prep: ~20 mg/mL in DMSO-d₆Instrument: 400 MHz NMR Spectrometer | Sample Prep: ~5 mg/mL in base extracted CDCl₃ with TMSInstrument: 400 MHz NMR Spectrometer |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Sample Prep: ~1 mg/mL in chloroformColumn: DB-1 MS (or equivalent)Oven Program: 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9.0 minRetention Time: 15.054 min | Sample Prep: ~4 mg/mL in methanolColumn: DB-1 MS (or equivalent)Oven Program: 100°C (1 min), ramp to 300°C at 20°C/min, hold for 5.0 minRetention Time: 12.593 min |

| Infrared Spectroscopy (FTIR) | Instrument: FTIR with diamond ATR attachment | Instrument: FTIR with diamond ATR attachment |

Preclinical and in Vivo Studies of 4 Acetoxy N,n Diisopropyltryptamine

Behavioral Pharmacological Assessments

The head-twitch response (HTR) in rodents is a widely utilized behavioral proxy for assessing the hallucinogenic potential of substances, as it is strongly correlated with serotonin (B10506) 2A (5-HT2A) receptor activation. wikipedia.orgnih.govnih.govbiomolther.org Studies investigating the effects of 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT) and its active metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), have demonstrated their ability to induce the HTR in mice, supporting their classification as psychedelic compounds. nih.govwikipedia.org

In a study using C57BL/6J mice, both 4-AcO-DIPT and 4-HO-DIPT were found to be active in the HTR assay. nih.gov The response to these compounds, similar to other tryptamine (B22526) hallucinogens, followed an inverted U-shaped dose-response curve. nih.govacs.org Notably, O-acetylation of the 4-hydroxy group in tryptamines did not consistently alter the potency in the HTR paradigm. While in some cases potency was increased, in others it was reduced, with generally little difference observed between the 4-hydroxy and 4-acetoxy analogues. nih.govacs.org This suggests that 4-acetoxy tryptamines, like 4-AcO-DIPT, likely act as prodrugs and are deacetylated in vivo to their corresponding 4-hydroxy forms. nih.gov

The time course of the HTR induced by 4-AcO-DIPT was found to be similar to its hydroxy counterpart, with the maximal response typically occurring within the first 10 minutes after administration. nih.govacs.org However, 4-AcO-DIPT and 4-HO-DIPT were observed to produce longer-lasting effects compared to other tryptamines like 4-HO-DPT and 4-AcO-DPT. nih.govacs.org

The potency of these compounds in the HTR assay appears to be related to the steric properties of the alkyl groups on the amine nitrogen. acs.org For instance, 4-HO-DIPT showed a lower potency (ED₅₀ = 3.46 μmol/kg) compared to other 4-hydroxy-N,N-dialkyltryptamines like 4-HO-MET (ED₅₀ = 0.65 μmol/kg). nih.gov

Table 1: Head-Twitch Response (HTR) Data for 4-AcO-DIPT and Related Compounds in C57BL/6J Mice

| Compound | ED₅₀ (μmol/kg) | Notes |

| 4-HO-DIPT | 3.46 | nih.gov |

| 4-AcO-DIPT | Active in HTR assay | nih.gov |

| Psilocin | 0.81 | nih.gov |

| 4-HO-MET | 0.65 | nih.gov |

Drug discrimination studies in animals are a valuable tool for characterizing the subjective effects of psychoactive compounds. In this paradigm, animals are trained to distinguish between the effects of a specific drug and a saline control. nih.govnih.govacs.org Studies have shown that this compound (4-AcO-DIPT) and its active metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT), produce discriminative stimulus effects similar to other known hallucinogens. wikipedia.orgnih.govnih.govacs.org

In male Sprague-Dawley rats trained to discriminate the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) from saline, both 4-AcO-DIPT and 4-OH-DiPT fully substituted for the discriminative stimulus effects of DOM. nih.govnih.govacs.org This indicates that these compounds produce subjective effects that are perceived by the animals as being similar to those of DOM. nih.govnih.govacs.org

A key finding from these studies is the relative potency of these compounds. The 4-acetoxy substituted compounds were generally found to be less potent than their 4-hydroxy counterparts. nih.govnih.gov Furthermore, the N,N-diisopropyl compounds, including 4-AcO-DIPT and 4-OH-DiPT, were less potent than other tryptamine analogues with smaller N,N-dialkyl substituents such as dimethyl, diethyl, N-methyl-N-ethyl, and N-methyl-N-isopropyl groups. nih.govnih.gov Specifically, in rats trained to discriminate DOM, 4-OH-DiPT demonstrated a potency that was five times lower than DOM and two times lower than psilocin. wikipedia.org

Table 2: Discriminative Stimulus Effects of 4-AcO-DIPT and Related Compounds in Rats Trained to Discriminate DOM

| Compound | Substitution for DOM | Relative Potency Notes |

| 4-AcO-DIPT | Full Substitution | Less potent than 4-hydroxy substituted compounds. Less potent than dimethyl, diethyl, N-methyl-N-ethyl, and N-methyl-N-isopropyl compounds. nih.govnih.gov |

| 4-OH-DiPT | Full Substitution | 5-fold less potent than DOM; 2-fold less potent than psilocin. wikipedia.org |

In Vivo Prodrug Conversion Studies

The prevailing hypothesis is that 4-acetoxy tryptamines, such as this compound (4-AcO-DIPT), function as prodrugs for their corresponding 4-hydroxy metabolites. nih.govpsychonautwiki.org This in vivo conversion is a critical aspect of their pharmacology.

Studies utilizing human hepatocytes have provided insight into the metabolic fate of 4-AcO-DIPT. jefferson.edunih.govresearchgate.net In these in vitro models, 4-AcO-DIPT undergoes extensive metabolism. jefferson.edunih.govresearchgate.net The primary initial metabolic step is ester hydrolysis, leading to the formation of its active metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). jefferson.edunih.govresearchgate.net

Following this initial conversion, 4-OH-DiPT is further metabolized through several phase I and phase II pathways. These include O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation. jefferson.edunih.govresearchgate.net In fact, all second-generation metabolites identified in these studies were derived from 4-OH-DiPT. jefferson.edunih.govresearchgate.net The most prominent metabolites after 4-OH-DiPT were identified as 4-OH-iPT-sulfate and 4-OH-DiPT-glucuronide, highlighting the significance of glucuronidation and sulfation in the metabolic clearance of this compound. jefferson.edunih.gov Based on these findings, 4-OH-DiPT, 4-OH-iPT, and 4-OH-DiPT-N-oxide have been suggested as key biomarkers for identifying 4-AcO-DIPT consumption. jefferson.edunih.govresearchgate.net

While direct in vivo pharmacokinetic studies in animals specifically for 4-AcO-DIPT are not extensively detailed in the provided results, the in vitro data strongly supports its role as a prodrug.

While direct comparative studies of psilocin exposure from 4-AcO-DIPT versus psilocybin are not available in the provided search results, research on the closely related compound 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) offers valuable insights that may be cautiously extrapolated. Studies in C57BL/6J mice have confirmed that 4-AcO-DMT is a prodrug for psilocin, similar to psilocybin. researchgate.netfrontiersin.orgnih.gov

In these studies, intraperitoneal administration of equimolar doses of 4-AcO-DMT and psilocybin resulted in significant serum concentrations of psilocin within 15 minutes for both compounds. researchgate.net However, the total exposure to psilocin from 4-AcO-DMT was found to be modestly lower, approximately 70% of that from psilocybin. nih.govwikipedia.org Specifically, at 15 minutes post-injection, psilocybin led to 10-25% higher psilocin concentrations than 4-AcO-DMT. nih.gov Despite the difference in exposure, the half-life of psilocin was approximately 30 minutes, regardless of whether it was derived from psilocybin or 4-AcO-DMT. nih.gov

Table 3: Comparison of Psilocin Exposure from 4-AcO-DMT and Psilocybin in C57BL/6J Mice

| Prodrug | Relative Psilocin Exposure (compared to Psilocybin) | Psilocin Half-life |

| 4-AcO-DMT | ~70% | ~30 minutes |

| Psilocybin | 100% | ~30 minutes |

Brain Uptake and Distribution Considerations

The ability of a compound to cross the blood-brain barrier is a crucial determinant of its central nervous system effects. For tryptamines, the lipophilicity of the molecule plays a significant role in this process. nih.govacs.org

It has been suggested that the 4-acetoxy group of compounds like 4-AcO-DIPT may enhance their lipid solubility. nih.govacs.org This increased lipophilicity could potentially facilitate greater brain uptake compared to their less lipophilic 4-hydroxy counterparts. nih.govacs.org An alternative, or possibly concurrent, explanation is that the acetoxy group might enhance the absorption of the compound from the site of injection. nih.govacs.org

While in vitro studies show that O-acetylation reduces the potency of tryptamines at the 5-HT2A receptor by about 10- to 20-fold, the in vivo potency in inducing the head-twitch response is not significantly altered. nih.gov This discrepancy strongly supports the hypothesis that 4-acetoxy tryptamines are efficiently converted to their more active 4-hydroxy metabolites in the body. nih.gov The enhanced brain penetration of the prodrug, followed by rapid deacetylation to the active metabolite within the central nervous system, could contribute to the observed behavioral effects.

Forensic and Toxicological Research on 4 Acetoxy N,n Diisopropyltryptamine

Detection of 4-Acetoxy-N,N-diisopropyltryptamine in Biological Samples

The detection of 4-AcO-DiPT in biological samples is complicated by its rapid metabolism. nih.gov The parent compound is often present in very low concentrations, if at all, making direct detection challenging. nih.gov The primary analytical approach, therefore, focuses on identifying its metabolites. nih.govdntb.gov.ua

Advanced analytical techniques are crucial for the identification of 4-AcO-DiPT and its metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has proven to be a powerful tool for this purpose. jefferson.eduresearchgate.net In one study, reversed-phase liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) was used to analyze samples after incubation with human hepatocytes. nih.gov This methodology allowed for the identification of six metabolites. nih.gov In silico metabolite prediction tools can also assist in identifying potential metabolites before laboratory analysis. dntb.gov.uajefferson.edu

Gas chromatography-mass spectrometry (GC-MS) is another established technique in forensic toxicology that can be utilized for the detection of tryptamines. nih.gov However, the ever-changing landscape of NPS means that standard toxicological screening methods may be insufficient, requiring continuous development of more versatile and specific assays. researchgate.net The lack of commercially available reference standards for many NPS, including their metabolites, poses a significant hurdle for laboratory validation and routine analysis. nih.gov

Identification of Biomarkers for this compound Consumption

Given the challenges in detecting the parent drug, identifying specific and reliable biomarkers of consumption is a primary goal of forensic research on 4-AcO-DiPT.

Optimal Metabolite Biomarkers (e.g., 4-OH-DiPT, 4-OH-iPT, 4-OH-DiPT-N-oxide)

Research has identified several key metabolites that serve as optimal biomarkers for 4-AcO-DiPT consumption. nih.gov The principal metabolic pathway involves ester hydrolysis, where 4-AcO-DiPT is converted to 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). nih.govdntb.gov.ua This initial metabolite then undergoes further phase I and phase II metabolic reactions.

Subsequent metabolic transformations of 4-OH-DiPT include N-deisopropylation, N-oxidation, O-sulfation, and O-glucuronidation. nih.gov Based on studies using human hepatocytes, the following metabolites are recommended as optimal biomarkers:

4-OH-DiPT: The primary product of ester hydrolysis. nih.gov

4-OH-iPT (4-hydroxy-N-isopropyltryptamine): A product of N-deisopropylation. nih.gov

4-OH-DiPT-N-oxide: A product of N-oxidation. nih.gov

The detection of these metabolites provides strong evidence of 4-AcO-DiPT ingestion. However, a potential complication is that the consumption of 4-OH-DiPT itself would produce similar metabolites, making it difficult to distinguish between the intake of 4-AcO-DiPT and 4-OH-DiPT without detecting the parent compound. nih.govmdpi.com

The following table summarizes the metabolites of 4-AcO-DiPT identified in human hepatocyte studies. nih.gov

| Metabolite ID | Metabolite Name | Metabolic Pathway |

| M1 | 4-OH-iPT | Ester Hydrolysis, N-Deisopropylation |

| M2 | 4-OH-iPT-sulfate | Ester Hydrolysis, N-Deisopropylation, O-Sulfation |

| M3 | 4-OH-DiPT-glucuronide | Ester Hydrolysis, O-Glucuronidation |

| M4 | 4-OH-DiPT | Ester Hydrolysis |

| M5 | 4-OH-DiPT-sulfate | Ester Hydrolysis, O-Sulfation |

| M6 | 4-OH-DiPT-N-oxide | Ester Hydrolysis, N-Oxidation |

Role of Glucuronide/Sulfate (B86663) Hydrolysis in Detection

Glucuronidation and sulfation are significant phase II metabolic pathways for 4-AcO-DiPT. nih.gov The resulting glucuronide and sulfate conjugates are more water-soluble and are readily excreted in urine. In laboratory settings, the detection of metabolites can be enhanced by enzymatic hydrolysis of these conjugates. nih.govnih.gov

The enzyme β-glucuronidase is used to cleave the glucuronide moiety from the metabolite, releasing the free form of the metabolite for easier detection by analytical instruments. mdpi.comljmu.ac.uk Studies have shown that 4-OH-DiPT-glucuronide is a major metabolite of 4-AcO-DiPT. nih.gov Similarly, sulfatase can be used to hydrolyze sulfate conjugates. The presence of 4-OH-iPT-sulfate and 4-OH-DiPT-sulfate as identified metabolites underscores the importance of sulfation in the metabolism of this compound. nih.gov

Therefore, incorporating a hydrolysis step in the analytical workflow is crucial for improving the detection window and sensitivity for identifying 4-AcO-DiPT consumption in biological samples, particularly urine. nih.gov

Incidence and Trends of Tryptamine (B22526) Intoxications in Forensic Cases

The use of tryptamines, including synthetic derivatives like 4-AcO-DiPT, is reportedly increasing, leading to a rise in intoxications and fatalities. nih.govdntb.gov.uanih.gov However, the true incidence is likely underestimated due to the challenges in their detection. researchgate.net

Forensic case reports often highlight the involvement of multiple substances, making it difficult to attribute toxic effects to a single compound. nih.govnih.gov The rapid emergence and turnover of NPS mean that by the time analytical methods are developed for one substance, new analogs have already appeared on the market. clinicallab.com

Data from law enforcement and forensic laboratories indicate a persistent trend of NPS being sold online to circumvent drug control laws. researchgate.netresearchgate.net While specific statistics for 4-AcO-DiPT intoxications are not widely available, the general trend for tryptamines points towards an increasing public health concern. nih.govresearchgate.net

Challenges in Novel Psychoactive Substance Identification in Forensic Settings

The identification of NPS, including 4-AcO-DiPT, in forensic settings is fraught with challenges:

Lack of Reference Materials: A major obstacle is the unavailability of certified reference standards for NPS and their metabolites, which are essential for validating analytical methods and confirming identifications. nih.gov

Rapidly Evolving Drug Market: The constant emergence of new NPS requires forensic laboratories to continuously update their testing panels and analytical methods. clinicallab.commedwinpublishers.com

Complex Metabolism: The metabolic pathways of many NPS are not well-characterized, making it difficult to identify appropriate biomarkers for detection. nih.govresearchgate.net

Low Concentrations: NPS and their metabolites are often present in biological samples at very low concentrations, requiring highly sensitive analytical instrumentation like HRMS. researchgate.net

Interpretation of Results: Even when a substance is identified, interpreting its toxicological significance can be challenging due to a lack of data on its pharmacological and toxic effects. nih.gov

Expertise and Training: The interpretation of complex analytical data, such as mass spectral fragmentation patterns, requires specialized expertise. nih.gov

Overcoming these challenges requires a multi-faceted approach, including investment in research to characterize the metabolism and toxicity of NPS, development of high-throughput and sensitive analytical methods, and improved collaboration between forensic laboratories, law enforcement, and public health agencies. medwinpublishers.com

Regulatory and Policy Considerations in the Context of Novel Psychoactive Substances

Legal Status of 4-Acetoxy-N,N-diisopropyltryptamine in Various Jurisdictions

The legal status of this compound (4-AcO-DiPT) varies significantly across different countries, reflecting the global patchwork of drug control legislation. In many places, it exists in a legal gray area, not being explicitly scheduled but potentially falling under broader analogue or generic substance laws.

In the United States , this compound is not a scheduled substance at the federal level. iiab.mepsychonautwiki.org However, its structural similarity to controlled tryptamines like psilocin and DiPT means that possession and distribution for human consumption can be prosecuted under the Federal Analogue Act. iiab.mewikipedia.org

In the United Kingdom , 4-AcO-DiPT is considered a Class A drug because it is an ester of 4-HO-DiPT, which is controlled under the tryptamine (B22526) catch-all clause of the Misuse of Drugs Act 1971. psychonautwiki.org

Other jurisdictions have taken specific action to control the substance. For example, Sweden classified 4-AcO-DiPT as a "health hazard" in 2005, making its sale or possession illegal. iiab.mewikipedia.org In Denmark , it is listed as a Schedule B controlled substance, and in Japan , it is a controlled substance. iiab.mepsychonautwiki.orgwikipedia.org In Germany , 4-AcO-DiPT is controlled under the New Psychoactive Substances Act (NpSG). psychonautwiki.org

The legal standing in some other countries is less clear. In Canada , for instance, many tryptamine derivatives like 4-AcO-DMT are not explicitly controlled, leading to their sale through online vendors. psychedelicspotlight.comcanada.ca Similarly, in Australia , while specific tryptamines like psilocin are prohibited substances (Schedule 9), the status of newer analogues like 4-AcO-DiPT can be ambiguous unless specifically listed. wikipedia.org

Interactive Table: Legal Status of this compound (4-AcO-DiPT)

| Jurisdiction | Legal Status | Notes |

| United States | Unscheduled (Federal) | Potentially prosecutable under the Federal Analogue Act as an analogue of a Schedule I substance. iiab.mepsychonautwiki.orgwikipedia.org |

| United Kingdom | Class A | Controlled as an ester of a Class A drug (4-HO-DiPT) under a tryptamine catch-all clause. psychonautwiki.org |

| Canada | Unscheduled | Not explicitly controlled under the Controlled Drugs and Substances Act. canada.ca |

| Australia | Ambiguous | Not explicitly listed, but psilocin is a Schedule 9 (Prohibited Substance). wikipedia.org |

| Sweden | Illegal | Classified as a "health hazard," making sale or possession illegal. iiab.mewikipedia.org |

| Denmark | Schedule B | Specifically added to the list of Schedule B controlled substances. iiab.mepsychonautwiki.org |

| Germany | Controlled | Controlled under the New Psychoactive Substances Act (NpSG). psychonautwiki.org |

| Japan | Controlled | Listed as a controlled substance. iiab.mewikipedia.org |

Application of Analogue Laws (e.g., Federal Analogue Act) to Tryptamines

Analogue laws are a primary tool used by authorities, particularly in the United States, to regulate NPS like synthetic tryptamines. The Federal Analogue Act of 1986 allows any chemical "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II controlled substance to be treated as a Schedule I substance if intended for human consumption. psychedelicalpha.comwikipedia.org

This legislation was designed to address the rapid emergence of "designer drugs" by obviating the need for molecule-by-molecule scheduling. psychedelicalpha.comrsc.org For tryptamines, this means that substances like this compound, which are structurally related to scheduled substances such as psilocin (4-HO-DMT) or diethyltryptamine (DET), fall within the purview of the Act. iiab.mepsychonautwiki.org

However, the application of the Federal Analogue Act is not without its complexities and challenges. The term "substantially similar" is not precisely defined in the statute, which has led to legal challenges based on vagueness. wikipedia.orgunl.edu Prosecution requires proving not only the chemical and pharmacological similarity but also the intent for human consumption, which can be a significant hurdle. psychedelicalpha.comwikipedia.org This ambiguity creates a challenging legal environment for researchers, chemical suppliers, and consumers, as the legality of a substance can be subject to judicial interpretation in a court case. rsc.orgacslab.com

International Scheduling and Control of Novel Psychoactive Substances

On the international level, the control of psychoactive substances is primarily governed by the 1961 Single Convention on Narcotic Drugs and the 1971 Convention on Psychotropic Substances. unodc.org However, many NPS, including this compound and its analogue 4-AcO-DMT, are not specifically listed in the schedules of these conventions. psychedelicspotlight.comwikipedia.org

The United Nations Office on Drugs and Crime (UNODC) monitors the emergence of NPS through its Early Warning Advisory (EWA). unodc.org Tryptamines are one of the main structural groups of NPS tracked by the UNODC. unodc.orgunodc.org While some tryptamines like DMT, DET, psilocin, and psilocybin are internationally controlled, the vast number of new synthetic derivatives created by altering the core tryptamine structure poses a continuous challenge for international regulation. unodc.org

The UNODC's Synthetic Drug Strategy highlights the global nature of the NPS problem, where synthetic drug manufacture can occur anywhere, making it a highly mobile and adaptable enterprise. unodc.orgdrugsandalcohol.ie The strategy emphasizes the need for a multifaceted response, including:

Multilateralism and International Cooperation: Strengthening global partnerships to disrupt supply chains. drugsandalcohol.ieun.org

Early Warning Systems: Sharing information to prevent crises before they escalate. unodc.orgdrugsandalcohol.ie

Science-Informed Health Responses: Developing evidence-based prevention and treatment. drugsandalcohol.ie

Counternarcotics Interventions: Enhancing the capacity of law enforcement to identify and handle synthetic drugs. drugsandalcohol.ieunodc.org

The rapid evolution of the NPS market, with traffickers exploiting legal loopholes, means that international control mechanisms often lag behind the emergence of new substances. mdpi.comun.org

Implications for Research and Public Health Policy